molecular formula C21H24ClNO4S B585388 rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester CAS No. 1043913-82-1

rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester

Cat. No.: B585388
CAS No.: 1043913-82-1
M. Wt: 421.936
InChI Key: INRVZKBGROWZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester involves multiple synthetic steps. The general synthetic route includes acylation reactions, nucleophilic substitution, and hydroxyl protection reactions . The specific reaction conditions and reagents used in these steps are crucial for achieving the desired product with high purity and yield. Industrial production methods typically involve optimizing these reactions to scale up the process while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester is similar to that of Clopidogrel. It acts as a prodrug that is metabolized in the liver to produce an active metabolite. This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of blood clots . The molecular targets and pathways involved in this mechanism include the P2Y12 receptor and the ADP-mediated platelet activation pathway .

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c1-21(2,3)20(25)27-13-26-19(24)18(15-6-4-5-7-16(15)22)23-10-8-17-14(12-23)9-11-28-17/h4-7,9,11,18H,8,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRVZKBGROWZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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